Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(N-methylanilino)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-17(20)14-9-11-15(12-10-14)18-13-19(2)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGYPJUKIKDJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CN(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069207 | |
| Record name | Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57834-33-0 | |
| Record name | N′-(4-Ethoxycarbonylphenyl)-N-methyl-N-phenylformamidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57834-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(((methylphenylamino)methylene)amino)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057834330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate involves a multi-step process:
Synthesis of (4-ethoxycarbonylphenyl)formamidine: This intermediate is prepared by reacting 4-aminobenzoic acid ethyl ester with triethyl orthoformate at temperatures ranging from 70°C to 145°C.
Formation of the Final Product: The intermediate (4-ethoxycarbonylphenyl)formamidine is then reacted with N-methylaniline at 190°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to maximize yield and purity. The final product is typically obtained as a light yellow to yellow semi-solid .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms .
Scientific Research Applications
Chemistry
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is primarily used as a UV absorber in various chemical formulations. Its ability to absorb ultraviolet light makes it valuable in protecting materials from UV-induced degradation.
Biology
In biological studies, the compound's UV-absorbing properties are utilized to protect sensitive biological samples from UV radiation during experiments. This is crucial for maintaining the integrity of biological assays and experiments that are susceptible to UV damage.
Medicine
The stability and UV absorption capabilities of this compound are being explored for use in developing UV-protective coatings for medical devices. Such coatings can help prevent degradation of materials used in medical applications, thereby enhancing the longevity and safety of these devices.
Industry
This compound is widely used in:
- Polyurethane Foams : Enhances durability and resistance against UV degradation.
- Adhesives : Improves UV stability in resin systems.
- Coatings : Acts as an anti-ultraviolet additive, providing protection against environmental factors.
Case Studies
-
Polyurethane Foam Production :
- Research indicates that incorporating this compound into polyurethane foams significantly enhances their durability against UV light exposure, extending their lifespan in outdoor applications.
-
Medical Coatings :
- A study explored the use of this compound in developing coatings for surgical instruments, demonstrating its effectiveness in preventing material degradation caused by sterilization processes involving UV light.
-
Adhesives :
- The compatibility of this compound with various resin systems has been evaluated, showing improved performance in adhesives exposed to sunlight, thus enhancing product reliability.
Mechanism of Action
The primary mechanism of action of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is its ability to absorb UV radiation effectively. The compound absorbs UV radiation in the 240-340 nm range, with peak absorption between 300-330 nm . This absorption prevents UV-induced degradation of materials, making it an effective UV stabilizer .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate
- Molecular Formula : C₁₇H₁₈N₂O₂
- CAS Registry Numbers : 57834-33-0 (primary), 1044709-80-9 .
- Synonyms: N-(Ethoxycarbonylphenyl)-N'-methyl-N'-phenylformamidine, UV-1 .
Structural Features :
The molecule comprises a benzoate ester core linked to a methylphenyl-substituted amidine group. The amidine moiety (N-methyl-N-phenyl) and ester group (ethyl) contribute to its UV-absorbing properties, making it effective in polymers like polyurethane and adhesives .
Key Properties :
- Appearance : Pale yellow liquid .
- Boiling Point : 416.9°C at 760 mmHg .
- Density : 1.05 g/cm³ .
- Applications : UV stabilizer in plastics, coatings, and foams .
Comparison with Structurally Similar Compounds
Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate
Methyl 4-(carbamoylamino)benzoate
Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate
- Structural Features: Pyrimidine-pyridinyl substituent on the amino group.
- Impact: Enhanced π-conjugation may improve electronic properties for nonlinear optical (NLO) applications.
Comparative Data Table
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., nitro, pyridinyl): Enhance hyperpolarizability, making derivatives suitable for nonlinear optical materials .
- Alkyl Chain Length (methyl vs. ethyl) :
- Amidine vs. Carbamoyl :
- Amidines exhibit stronger UV absorption (λmax ~300–350 nm) due to extended conjugation compared to carbamoyls .
Biological Activity
Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a compound with notable structural features, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 282.34 g/mol. The compound features an ethyl ester group attached to a benzoate moiety, which is further substituted by a methylene-linked methylphenylamino group. This unique structure contributes to its biological activity, particularly in anti-inflammatory and antimicrobial contexts .
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 188 °C (0.1 Torr) |
| Density | 1.05 g/cm³ (Predicted) |
| Solubility | Slightly in Chloroform, Ethyl Acetate |
| pKa | 6.94 (Predicted) |
| Water Solubility | 34.7 mg/L at 20 °C |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it possesses both antibacterial and antifungal properties, making it a candidate for therapeutic applications.
- Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for various strains are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
- Antifungal Activity : The compound also exhibits antifungal effects, notably against Candida albicans and Fusarium oxysporum:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that this compound could be developed into a potent antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- UV Absorption : As an efficient anti-ultraviolet additive, it absorbs UV radiation effectively, thereby protecting biological materials from UV-induced damage.
- Biochemical Pathways : The compound likely influences biochemical pathways associated with inflammation and microbial resistance through its dual functionality as both an amine and an ester, allowing for diverse reactivity options not present in simpler analogs .
Case Studies
Several studies have explored the applications of this compound in various fields:
- Polyurethane Foam Production : Its role as a UV absorber enhances the durability and resistance of polyurethane foams against UV degradation.
- Medical Coatings : The compound's stability and UV absorption capabilities are being investigated for use in developing UV-protective coatings for medical devices.
- Adhesives : The compatibility of this compound with resin systems makes it suitable for use in adhesives requiring enhanced UV stability .
Q & A
Q. What are the critical challenges in synthesizing Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, and how can they be addressed methodologically?
The synthesis involves a multi-step process:
- Step 1: Reaction of 4-aminobenzoic acid ethyl ester with triethoxymethane to form an intermediate.
- Step 2: Condensation with N-methylaniline at 190°C to yield the final product . Key challenges :
- Purity control : Side reactions (e.g., incomplete condensation) may occur due to high-temperature conditions. Use HPLC or GC-MS to monitor reaction progress and isolate impurities .
- Moisture sensitivity : The reaction requires anhydrous conditions; employ molecular sieves or inert gas purging .
- Yield optimization : Adjust stoichiometric ratios (e.g., excess triethoxymethane) and reflux time to improve efficiency .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic techniques:
- FTIR : Verify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- NMR : Confirm aromatic proton environments (δ 7.0–8.5 ppm for benzene rings) and methyl/methylene groups (δ 1.2–3.5 ppm) .
- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement .
Q. What are the primary applications of this compound in material science, and how are they validated experimentally?
- UV absorption : Used in polyurethane, PVC, and adhesives to prevent photodegradation. Validate via UV-Vis spectroscopy (absorption maxima ~300–350 nm) and accelerated weathering tests (e.g., QUV chamber) to assess material stability .
- Comparative efficiency : Benchmarked against benzotriazole derivatives by measuring extinction coefficients and photo-stability under prolonged UV exposure .
Advanced Research Questions
Q. How do structural analogs (e.g., ethylphenylamino vs. methylphenylamino substituents) affect UV absorption properties?
- Case study : Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate (CAS 65816-20-8) has a longer alkyl chain, which may alter solubility and steric effects. Compare molar absorptivity (ε) and thermal stability via TGA/DSC .
- Mechanistic insight : Use computational methods (DFT) to model electron transitions and HOMO-LUMO gaps, correlating with experimental λmax shifts .
Q. What experimental discrepancies arise in evaluating this compound’s stability under oxidative conditions, and how can they be resolved?
- Contradictions : Some studies report semi-solid morphology at room temperature , while others describe it as a liquid .
- Resolution : Characterize polymorphic forms via DSC and variable-temperature XRD. Assess oxidative stability using radical initiators (e.g., AIBN) and monitor degradation via LC-MS .
Q. How does the compound interact with polymer matrices, and what methods quantify its dispersion efficiency?
- Techniques : Use SEM-EDS or AFM to map distribution in polyurethane foams. Measure glass transition temperature (Tg) shifts via DMA to assess plasticizing effects .
- Challenges : Aggregation in non-polar matrices can reduce efficacy. Mitigate via co-additives (e.g., surfactants) or covalent grafting .
Q. What advanced analytical strategies address conflicting data on its photodegradation byproducts?
- Hyphenated methods : Combine LC-MS/MS with photoirradiation setups to identify transient species (e.g., quinoid intermediates) .
- Isotope labeling : Use <sup>13</sup>C-labeled analogs to trace degradation pathways via NMR .
Methodological Notes
- SHELX refinement : For crystallographic studies, refine hydrogen atom positions using SHELXL’s constraints (e.g., HFIX commands) to improve R-factors .
- Spectroscopic calibration : Standardize UV-Vis measurements with reference compounds (e.g., benzophenone) to minimize instrument-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
